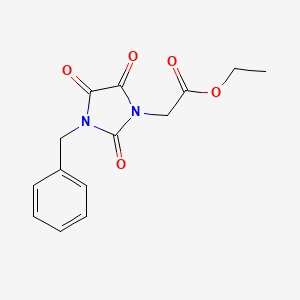

2-(3-苄基-2,4,5-三氧代咪唑烷-1-基)乙酸乙酯

货号:

B2970203

CAS 编号:

128043-60-7

分子量:

290.275

InChI 键:

GWNYBYFEIPDOHJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

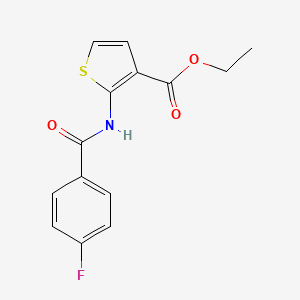

Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound with the formula C14H14N2O5 . It is used for research purposes and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate involves the reaction of trione 19 (0.22 g, 1 mmol) and ethyl bromoacetate (0.17 ml, 1.54 mmol) in a solution of potassium hydroxide (80 mg, 1.2 mmol) in ethanol (6 ml). The mixture is heated at reflux for 9 hours, then cooled to 0 °C and filtered. The solid is dissolved in ethyl acetate (5 ml) and washed with water (15 ml) and brine (10 ml). The organic phase is dried (anhydrous Na2SO4) and passed through a short silica gel pad. After concentration, the crude solid is recrystallised from ethyl acetate-hexane to give 23 (0.24 g, 79%) as colourless crystals .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is represented by the formula C14H14N2O5 . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate have been described in the Synthesis Analysis section above .科学研究应用

合成和生物活性

- 该化合物已用于咪唑并[1,2-a]吡啶衍生物的合成中,显示出对 T 细胞中 TNF-α 的有效抑制活性,表明其在抗炎和免疫调节疗法中的潜力 (Rether 等,2008)。

- 1,2-苯并异噻唑的合成研究突出了类似化合物的化学多功能性和反应性,为开发具有多种生物活性的新型化学实体奠定了基础 (Carrington 等,1972)。

- 一种用于药物合成中间体 1,4-苯二噁烷-2-羧酸乙酯动力学拆分的酶促新途径展示了相关化合物在提高药物合成过程效率和选择性方面的应用 (Kasture 等,2005)。

化学合成和表征

- 合成了[4-氧代-3-(2-氧代-2-芳基乙基)噻唑烷-2-亚烷基]乙酸乙酯并对其进行了表征,展示了创建具有潜在治疗应用的多种分子结构的潜力 (Tverdokhlebov 等,2005)。

- 包含类似化学结构的塞来昔布衍生物的研究揭示了具有抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性的新型化合物的合成和评估,强调了该化合物在药物发现中的相关性 (Küçükgüzel 等,2013)。

抗菌应用

- 从 1H-咪唑衍生的新型 1,3,4-恶二唑化合物的合成及其生物活性研究表明该化合物在创建抗菌剂中的效用,展示了类似结构在解决微生物耐药性方面的广泛潜力 (Al-badrany 等,2019)。

属性

IUPAC Name |

ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-2-21-11(17)9-16-13(19)12(18)15(14(16)20)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNYBYFEIPDOHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,...

Cat. No.: B2970121

CAS No.: 893291-12-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thioph...

Cat. No.: B2970127

CAS No.: 946221-75-6

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5...

Cat. No.: B2970128

CAS No.: 1421449-24-2

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

Cat. No.: B2970129

CAS No.: 345991-01-7

![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride](/img/structure/B2970143.png)